molecular formula C9H9ClO2 B1588414 Methyl 3-chloro-2-methylbenzoate CAS No. 99586-84-2

Methyl 3-chloro-2-methylbenzoate

Cat. No. B1588414
CAS RN: 99586-84-2
M. Wt: 184.62 g/mol
InChI Key: LCWKTHHPYGUFHR-UHFFFAOYSA-N
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Description

“Methyl 3-chloro-2-methylbenzoate” is a chemical compound with the molecular formula C9H9ClO2 . It has a molecular weight of 184.62 . The IUPAC name for this compound is methyl 3-chloro-2-methylbenzoate .


Molecular Structure Analysis

The InChI code for “Methyl 3-chloro-2-methylbenzoate” is 1S/C9H9ClO2/c1-6-7(9(11)12-2)4-3-5-8(6)10/h3-5H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“Methyl 3-chloro-2-methylbenzoate” is a solid at room temperature . The compound should be stored at room temperature .

Scientific Research Applications

Drug Discovery and Development

  • Field : Pharmaceuticals
  • Application : The methyl group plays a significant role in the design or optimization of bioactive compounds in terms of pharmacodynamic or pharmacokinetic properties . This is often referred to as the “methylation effect” or the “magic methyl” effect .
  • Methods : The effects that lead to significant changes in biological activity are analyzed, which is of paramount importance for the rational design and optimization of bioactive molecules .
  • Results : The methylation effect has been demonstrated in numerous examples that show profound changes in either pharmacodynamic or pharmacokinetic properties .

Synthesis of Benzamides

  • Field : Chemical Intermediates
  • Application : Benzamide compounds, which can be synthesized from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives, have been widely used in medical, industrial, biological and potential drug industries .
  • Methods : A series of novel benzamide compounds were synthesized, and the analysis of these products was determined with IR, 1 H NMR, 13 C NMR spectroscopic, and elemental methods .
  • Results : Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity .

Chemical Synthesis

  • Field : Organic Chemistry
  • Application : Methyl 3-chloro-2-methylbenzoate could be used as a starting material or intermediate in the synthesis of other chemical compounds .
  • Methods : The specific methods of application would depend on the desired end product. For example, it could undergo nucleophilic substitution reactions with various nucleophiles, or it could be used in palladium-catalyzed coupling reactions .
  • Results : The outcomes would vary depending on the specific reactions and conditions used .

Installation of the “Magic Methyl”

  • Field : Synthetic Chemistry
  • Application : The methyl group in Methyl 3-chloro-2-methylbenzoate could potentially be used in the installation of the “magic methyl” – C–H methylation in synthesis .
  • Methods : This involves the selective and efficient C–H methylation of sp2 and sp3 carbon centres, which has become a powerful transformation in the synthetic toolbox .
  • Results : Such techniques have become highly desirable in modern drug discovery and synthesis programmes .

Chemical Storage

  • Field : Chemical Storage
  • Application : Methyl 3-chloro-2-methylbenzoate is a chemical compound that can be stored at room temperature . This makes it useful in various applications where stable, room-temperature storage of chemicals is necessary .
  • Methods : The compound is typically stored in a solid form at room temperature .
  • Results : The ability to store this compound at room temperature can simplify handling and reduce costs associated with refrigeration or other special storage requirements .

Synthesis Routes

  • Field : Organic Synthesis
  • Application : Methyl 3-chloro-2-methylbenzoate could potentially be used in various synthesis routes.
  • Methods : The specific methods of application would depend on the desired end product.
  • Results : The outcomes would vary depending on the specific reactions and conditions used.

Safety And Hazards

“Methyl 3-chloro-2-methylbenzoate” is classified as a combustible liquid (H227), harmful if swallowed (H302), and harmful to aquatic life (H402) . Precautionary measures include avoiding heat/sparks/open flames/hot surfaces, washing skin thoroughly after handling, not eating/drinking/smoking when using this product, avoiding release to the environment, and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name

methyl 3-chloro-2-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-6-7(9(11)12-2)4-3-5-8(6)10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCWKTHHPYGUFHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60408104
Record name methyl 3-chloro-2-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60408104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-chloro-2-methylbenzoate

CAS RN

99586-84-2
Record name methyl 3-chloro-2-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60408104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-2-methyl-benzoic acid methyl ester
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 3-chloro-2-methylbenzoic acid (1.00 g, 5.86 mmol) in methanol (25 mL) was added 3 drops of sulfuric acid. The mixture was stirred at reflux for 18 h. After concentrating the residue was dissolved in ether, washed with 10% sodium hydroxide solution, brine and dried (Na2SO4). Removal of the solvent under reduced pressure gave 0.95 g (88%) of the title compound as a white solid: 1H NMR (250 MHz, CDCl3) d 7.62 (d, 1H), 7.41 (d, 1H), 7.05 (t, 1H), 3.82 (s, 3H), 2.55 (s, 3H).
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1 g
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25 mL
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Yield
88%

Synthesis routes and methods II

Procedure details

Iodomethane (1.96 ml, 31.5 mmol) was added to a mixture of 3-chloro-2-methylbenzoic acid (3.58 g, 21 mmol), potassium carbonate (5.8 g, 42 mmol) and N,N-dimethylformamide (35.9 ml), followed by stirring at mom temperature for 18 hours and 30 minutes. Water and ethyl acetate were added to the reaction liquid, and the organic layer was extracted. The organic layer was sequentially washed with a saturated aqueous ammonium chloride solution and brine, and then dried over sodium sulfate, filtered and concentrated. The residue was purified by silica gel column chromatography (elution solvent: heptane/ethyl acetate) to give the title compound (3.67 g, yield: 97%).
Quantity
1.96 mL
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reactant
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3.58 g
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5.8 g
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35.9 mL
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Yield
97%

Synthesis routes and methods III

Procedure details

Alternatively, to a suspension of 3-chloro-2-methylbenzoic acid (6.8 g, 40 mmol) in methanol (40 mL) was added trimethyl orthoformate (4.4 mL, 40 mmol). HCl gas was then bubbled through the suspension for 20 minutes. The resulting solution was then heated in a 60° C. oil bath. After stirring at 60° C. for 16 hours, the solution was allowed to cool to ambient temperature and concentrated under reduced pressure to afford a thick yellow paste. The semi-solid was melted under reduced pressure using a heat gun, and then cooled to afford 3-chloro-2-methylbenzoic acid methyl ester (7.1 g, 95% yield) as a yellow crystalline solid: 1H-NMR (400 MHz, CDCl3): δ 7.70 (1H, d, J=7.8 Hz), 7.51 (1H, d, J=7.8 Hz), 7.17 (1H, t, J=7.8 Hz), 3.91 (s, 3H), 2.60 (s, 3H) ppm.
Quantity
6.8 g
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40 mL
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4.4 mL
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reactant
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Synthesis routes and methods IV

Procedure details

Approximately two drops of sulfuric acid were added to a solution of 3-chloro-2-methyl-benzoic acid (5.00 g, 29.30 mmol) in methanol and the resulting reaction mixture was refluxed for 14 hours. The reaction mixture was cooled to room temperature, and concentrated, then diluted with EtOAc. The organic layer was washed with saturated NaHCO3 (3×150 mL), H2O (2×250 mL), brine (1×250 mL) and dried over MgSO4. The crude product was purified by column chromatography using hex:EtOAc (4.5:0.5) as the eluant to give the title ester. Spectroscopic data: 1H NMR (300 MHz, CDCl3.) δ 2.60 (s, 3H), 3.90 (s, 3H), 7.16 (t, J=7.325 Hz, 1H), 7.49 (d, J=7.91 Hz, 1H), 7.69 (d, J=7.91 Hz, 1H).
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5 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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